molecular formula C10H12Cl2N2S B1475044 [2-(Thiophen-3-yl)pyridin-4-yl]methanamine dihydrochloride CAS No. 1949816-15-2

[2-(Thiophen-3-yl)pyridin-4-yl]methanamine dihydrochloride

Cat. No. B1475044
CAS RN: 1949816-15-2
M. Wt: 263.19 g/mol
InChI Key: NHAGHKUETORFRD-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The boiling point and other specific physical and chemical properties of “[2-(Thiophen-3-yl)pyridin-4-yl]methanamine dihydrochloride” are not available .

Scientific Research Applications

Heterocyclic Schiff Bases and Their Applications

Heterocyclic schiff bases derived from similar compounds have been synthesized for potential anticonvulsant agents. The chemical structures of these compounds were confirmed through various spectroscopic methods, and several showed significant seizures protection in various models, indicating their potential in medicinal chemistry research (Pandey & Srivastava, 2011).

Catalytic and Photocytotoxic Activities

Iron(III) complexes derived from related chemical structures have been explored for their photocytotoxic properties and applications in cellular imaging. These complexes have shown remarkable activity under red light, indicating their potential in photodynamic therapy and cellular imaging applications (Basu et al., 2014). Similarly, palladacycles with unsymmetrical NCN′ and PCN pincer structures have been synthesized, showing good catalytic activity and selectivity in various reactions (Roffe et al., 2016).

Sensing and Detection of Metal Ions

Research has also focused on the synthesis and characterization of heterocyclic compounds for selective detection of metal ions. For example, reactions involving pyridyl amines have been studied for their potential in selectively detecting Hg and Ni ions, proposing mechanisms of action that could be applicable in environmental monitoring and analytical chemistry (Aggrwal et al., 2021).

Structural and Spectroscopic Characterization

The structural and spectroscopic characterization of compounds similar to "[2-(Thiophen-3-yl)pyridin-4-yl]methanamine dihydrochloride" provides insights into their properties and potential applications. For instance, naphthoquinone-based chemosensors have been developed for transition metal ions, showcasing the utility of such compounds in the development of sensitive and selective chemical sensors (Gosavi-Mirkute et al., 2017).

Safety and Hazards

The compound has several precautionary statements associated with it. For instance, it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed .

properties

IUPAC Name

(2-thiophen-3-ylpyridin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S.2ClH/c11-6-8-1-3-12-10(5-8)9-2-4-13-7-9;;/h1-5,7H,6,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAGHKUETORFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)C2=CSC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Thiophen-3-yl)pyridin-4-yl]methanamine dihydrochloride
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[2-(Thiophen-3-yl)pyridin-4-yl]methanamine dihydrochloride
Reactant of Route 3
[2-(Thiophen-3-yl)pyridin-4-yl]methanamine dihydrochloride
Reactant of Route 4
[2-(Thiophen-3-yl)pyridin-4-yl]methanamine dihydrochloride
Reactant of Route 5
[2-(Thiophen-3-yl)pyridin-4-yl]methanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
[2-(Thiophen-3-yl)pyridin-4-yl]methanamine dihydrochloride

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